1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione
Description
1-(4-Acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative with structural modifications at positions 1 and 3 of the heterocyclic core. The compound features a 4-acetylphenyl group at position 1 and a 2-(2-hydroxyethyl)piperidin-1-yl substituent at position 3. This structural design is hypothesized to enhance interactions with biological targets such as GABA-transaminase (GABA-T), a key enzyme in neurotransmitter metabolism. Pyrrolidine-2,5-dione derivatives are well-documented for their anticonvulsant and neuroactive properties, often mediated through GABA-T inhibition or receptor modulation .
These studies highlight the importance of substituent chemistry in modulating activity, solubility, and binding affinity .
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(23)14-5-7-16(8-6-14)21-18(24)12-17(19(21)25)20-10-3-2-4-15(20)9-11-22/h5-8,15,17,22H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRYAWROGSPNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Attachment of the Acetylphenyl Group: The acetylphenyl group can be attached through Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Properties
The compound exhibits promising pharmacological activities, particularly as a PDE5 inhibitor . PDE5 inhibitors are primarily used in the treatment of erectile dysfunction and pulmonary hypertension. The structural characteristics of this compound allow it to interact effectively with the phosphodiesterase type 5 (PDE5) enzyme, leading to enhanced blood flow and improved erectile function .
Therapeutic Applications
- Erectile Dysfunction Treatment : As a PDE5 inhibitor, this compound has been studied for its efficacy in treating erectile dysfunction. Its mechanism involves the inhibition of PDE5, which results in increased levels of cyclic GMP (cGMP), promoting vasodilation and erection .
- Pulmonary Hypertension : The vasodilatory effects observed in erectile dysfunction may extend to treating pulmonary hypertension. By relaxing blood vessels in the lungs, the compound can potentially reduce pulmonary arterial pressure .
- Neurological Disorders : Emerging studies suggest that derivatives of this compound may also have applications in treating neurological disorders due to their ability to modulate neurotransmitter levels and improve cognitive function. This is particularly relevant for compounds that target muscarinic receptors .
Biological Evaluation
The biological evaluation of 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione has been conducted through various in vitro and in vivo studies:
- In Vitro Studies : These studies often focus on the compound's interaction with specific enzymes and receptors. For example, its binding affinity for PDE5 has been quantified, showing competitive inhibition patterns that suggest a strong potential for therapeutic use .
- In Vivo Studies : Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of the compound. Results indicate significant improvements in erectile function metrics compared to control groups, supporting its potential application in clinical settings .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- A study published in Journal of Medicinal Chemistry examined various derivatives of this compound, demonstrating that modifications could enhance potency and selectivity towards PDE5 while reducing side effects associated with existing treatments .
- Another case study focused on the neurological effects observed in animal models treated with this compound. The findings suggested improvements in memory retention and cognitive performance, indicating potential for further exploration in treating conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxyethyl and acetylphenyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione with structurally related pyrrolidine-2,5-dione derivatives:
Key Observations:
- Substituent Impact on Activity: The 4-bromophenyloxy group in compound 5d confers stronger GABA-T inhibition (IC₅₀ = 100.5 µM) compared to the salicyldehydoxy group in 5h (IC₅₀ = 160.4 µM), suggesting that electron-withdrawing substituents enhance enzyme binding .
- Hydrophilicity vs.
- Synthetic Feasibility: Piperidine-containing derivatives (e.g., ) are typically synthesized via nucleophilic substitution or Michael addition, suggesting analogous routes for the target compound. However, stereoisomerism (e.g., doubling of NMR signals in ) may complicate synthesis.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and logP: The target compound’s molecular weight is expected to exceed 300 g/mol (based on structural analogs), placing it within the "drug-like" range. The hydroxyethyl group may lower logP compared to aryloxy derivatives, favoring aqueous solubility but requiring evaluation of blood-brain barrier penetration .
- Stereochemical Complexity: Piperidine-containing derivatives (e.g., ) often exhibit stereoisomerism, which can influence biological activity and necessitate chiral resolution during synthesis.
Biological Activity
The compound 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a pyrrolidine ring with substituents that enhance its biological activity. The key functional groups include:
- Acetylphenyl group : Enhances lipophilicity and biological interactions.
- Piperidine moiety : Known for its pharmacological properties, including analgesic and anesthetic effects.
- Dione functionality : Contributes to reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Indoleamine 2,3-Dioxygenase Inhibition : Compounds related to pyrrolidine-2,5-dione derivatives have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the catabolism of tryptophan. This inhibition can enhance immune responses against tumors by preventing the immunosuppressive effects associated with tryptophan metabolism .
- Antiproliferative Effects : Research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). The MTT assay has demonstrated that these compounds can inhibit cell proliferation effectively compared to standard treatments like doxorubicin .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, which is crucial in treating diseases where inflammation plays a key role .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have explored the therapeutic implications of this compound:
- Cancer Treatment : A study demonstrated that derivatives of pyrrolidine-2,5-dione showed promising results in inhibiting tumor growth in animal models. The mechanism was linked to the modulation of immune responses via IDO1 inhibition .
- Inflammatory Diseases : Research on similar compounds indicated their potential in managing inflammatory conditions by attenuating immune cell proliferation and cytokine release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
